5-bromo-2-chloro-N-(2,4,6-trimethylphenyl)benzamide
Overview
Description
5-bromo-2-chloro-N-(2,4,6-trimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2,4,6-trimethylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their coupling under optimized conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-2-chloro-N-(2,4,6-trimethylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The trimethylphenyl group may enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-ethylbenzamide
- 5-bromo-2-chloro-N-methylbenzamide
- 5-bromo-2-chloro-N-(2,4-dimethylphenyl)benzamide
Uniqueness
5-bromo-2-chloro-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of the trimethylphenyl group, which can significantly influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2,4,6-trimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO/c1-9-6-10(2)15(11(3)7-9)19-16(20)13-8-12(17)4-5-14(13)18/h4-8H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYHEWDULGLIMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Br)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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